molecular formula C14H20N2 B1448872 8-Benzyl-5,8-diazaspiro[3.5]nonane CAS No. 2098036-81-6

8-Benzyl-5,8-diazaspiro[3.5]nonane

Cat. No.: B1448872
CAS No.: 2098036-81-6
M. Wt: 216.32 g/mol
InChI Key: SERGQNLMTAEJAJ-UHFFFAOYSA-N
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Description

8-Benzyl-5,8-diazaspiro[3.5]nonane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiro nonane ring and a benzyl group.

Preparation Methods

The synthesis of 8-Benzyl-5,8-diazaspiro[3.5]nonane typically involves the reaction of benzylamine with a suitable spirocyclic precursor under specific conditions. One common method includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction conditions often require the presence of a base and a solvent, such as methanol or ethanol, to facilitate the formation of the spirocyclic structure.

Chemical Reactions Analysis

8-Benzyl-5,8-diazaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles such as hydroxide ions or amines replace the halogen atoms.

Scientific Research Applications

8-Benzyl-5,8-diazaspiro[3.5]nonane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.

    Biology: This compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials with unique properties

Mechanism of Action

The mechanism of action of 8-Benzyl-5,8-diazaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique binding affinity and selectivity, which can modulate the activity of the target molecules. This modulation can lead to various biological effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

8-Benzyl-5,8-diazaspiro[3.5]nonane can be compared with other spirocyclic compounds, such as:

    5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane: This compound contains an oxygen atom in the spirocyclic ring, which can alter its chemical reactivity and biological activity.

    8-Oxa-2-azaspiro[4.5]decane: This compound has a different ring size and heteroatom composition, leading to distinct properties and applications.

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of a benzyl group, which confer unique chemical and biological properties.

Biological Activity

Overview

8-Benzyl-5,8-diazaspiro[3.5]nonane is a spirocyclic compound notable for its unique structural characteristics, including a spiro junction between a diazaspiro nonane ring and a benzyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The spirocyclic structure enhances its binding affinity and selectivity, which can modulate various biological pathways, leading to effects such as enzyme inhibition or receptor activation.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes, which could be leveraged for therapeutic applications.
  • Receptor Modulation : It interacts with various receptors, potentially influencing signaling pathways related to neurotransmission and other physiological functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anticancer Potential : Its ability to inhibit specific enzymes involved in cancer cell proliferation has been noted, positioning it as a potential therapeutic agent in oncology.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, comparisons can be drawn with similar compounds:

Compound NameStructure FeaturesBiological Activity
5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonaneContains an oxygen atom in the spirocyclic ringVaries; potential enzyme inhibition
7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonaneIncludes a methyl groupNotable for antimicrobial properties
2,7-Diazaspiro[3.5]nonane derivativesVariations in substituents affect binding affinityPotential selective D4 receptor antagonism

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that modifications to the core structure of diazaspiro compounds significantly affected their inhibitory activity against specific receptors (D4R) and enzymes (e.g., acetylcholinesterase) .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties of related diazaspiro compounds revealed high metabolic clearance rates in vivo, indicating that while these compounds are potent, they may require careful dosing strategies to maintain therapeutic levels .
  • Biochemical Interactions : The compound has shown potential in binding assays with cytochrome P450 enzymes, suggesting implications for drug metabolism and interactions .

Properties

IUPAC Name

8-benzyl-5,8-diazaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-5-13(6-3-1)11-16-10-9-15-14(12-16)7-4-8-14/h1-3,5-6,15H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERGQNLMTAEJAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CCN2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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